molecular formula C15H14BrNO4 B2690610 [2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate CAS No. 386277-09-4

[2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate

Cat. No. B2690610
CAS RN: 386277-09-4
M. Wt: 352.184
InChI Key: HWYCPYHGFQHGSM-UHFFFAOYSA-N
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Description

[2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate, also known as DABCO-BF, is a novel organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has a unique chemical structure that allows it to interact with various biological systems, making it an attractive candidate for studying biological processes and developing new therapeutic agents.

Scientific Research Applications

Structure-Activity Relationship and Molecular Mechanisms

Studies on structurally related compounds, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues, have explored their potential as anticancer agents, particularly for overcoming drug resistance in cancer cells. These studies focus on understanding the structure-activity relationship (SAR) and molecular mechanisms by which these compounds act, highlighting their significance in developing treatments for cancers with multiple drug resistance (Das et al., 2009).

Palladium-Catalysed Direct Heteroarylations

Research into the palladium-catalysed direct arylation of heteroaromatics using esters as blocking groups has provided a method for synthesizing biheteroaryls. This approach utilizes substrates like methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate, facilitating the formation of biheteroaryls in high yields and showcasing the versatility of bromofuran derivatives in organic synthesis (Fu et al., 2012).

Synthesis and Application of Chiral Amino Alcohols

The synthesis of chiral amino alcohols from L-Leucine, involving bromination and formylation steps, exemplifies the application of brominated compounds in creating chiral solvating agents. These agents have been evaluated for their effectiveness with chiral carboxylic acids like ibuprofen and mandelic acid, demonstrating the importance of brominated derivatives in stereochemical analysis and resolution (Li Yuan-yuan, 2011).

Fluorescence Derivatization for HPLC

The use of brominated compounds as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) highlights their utility in analytical chemistry. These reagents allow for the selective and sensitive detection of carboxylic acids, showcasing the role of brominated derivatives in enhancing analytical methodologies (Yamaguchi et al., 1985).

properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4/c1-9-4-3-5-10(2)14(9)17-13(18)8-20-15(19)11-6-7-12(16)21-11/h3-7H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYCPYHGFQHGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate

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